(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene
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Overview
Description
(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features two pyridin-4-yl groups attached to the phenyl rings, which are connected by the azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The general procedure includes:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as pyridine, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reactant concentrations are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Oxidation: The compound can be oxidized under certain conditions, although this is less common.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied to azo compounds.
Major Products Formed
Reduction: The major products are the corresponding aromatic amines.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound are formed.
Oxidation: Oxidation products are less common and can vary widely depending on the conditions used.
Scientific Research Applications
(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of azo compounds with biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of azo compounds, including their use as drug delivery agents.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used, such as in drug delivery or as a dye.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl groups.
Disperse Orange 1: An azo dye used in the textile industry.
Methyl Red: An azo dye used as a pH indicator.
Uniqueness
(E)-1,2-Bis(4-(pyridin-4-yl)phenyl)diazene is unique due to the presence of pyridin-4-yl groups, which can enhance its interaction with certain biological targets and improve its solubility in various solvents. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C22H16N4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
bis(4-pyridin-4-ylphenyl)diazene |
InChI |
InChI=1S/C22H16N4/c1-5-21(6-2-17(1)19-9-13-23-14-10-19)25-26-22-7-3-18(4-8-22)20-11-15-24-16-12-20/h1-16H |
InChI Key |
PAIAQILEEWPFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)N=NC3=CC=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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